(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine
Description
(1S)-1-(3,5-Dibromophenyl)ethane-1,2-diamine is a chiral diamine featuring a brominated aromatic ring at the 3,5-positions and an ethane-1,2-diamine backbone. Its stereochemistry at the C1 position (S-configuration) and electron-withdrawing bromine substituents make it a valuable intermediate in asymmetric synthesis and materials science.
Properties
Molecular Formula |
C8H10Br2N2 |
|---|---|
Molecular Weight |
293.99 g/mol |
IUPAC Name |
(1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
SSQNWRFNXOLVKK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Ethylbenzene Derivatives
Bromination of phenylacetic acid derivatives using bromine (Br₂) in oleum (fuming sulfuric acid) at 55–70°C yields 3,5-dibromo-substituted intermediates. Catalysts such as NaNO₃ or Fe enhance regioselectivity, achieving >90% dibromination. For example, bromination of N,N′-ethylene-bis-phthalimide in 65% oleum with Br₂ (2.3 equiv.) at 55°C for 6 hours produces tetrabrominated products, which are hydrolyzed to 3,5-dibromophenylacetic acid.
Directed Ortho-Metalation
Lithiation of protected aniline derivatives (e.g., tert-butyl carbamates) with LDA at −78°C, followed by quenching with Br₂, affords 3,5-dibromoanilines. Subsequent Friedel-Crafts acylation with acetyl chloride yields 3,5-dibromophenyl ketones, critical for reductive amination.
Enantioselective Synthesis of the (1S) Configuration
Asymmetric Reductive Amination
Chiral 1,2-diamines are efficiently synthesized via reductive amination of 3,5-dibromophenyl ketones with ethylenediamine. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate while preserving stereochemistry. Using (R)-DTBM-SEGPHOS-Pd(OAc)₂ as a catalyst, enantioselectivities of up to 99% ee are achieved. For example:
Chiral Auxiliary-Mediated Resolution
Racemic 1-(3,5-dibromophenyl)ethane-1,2-diamine is resolved using (1R,2R)-1,2-bis(3,5-dibromophenyl)-ethane-1,2-diol as a chiral resolving agent. Diastereomeric salts are crystallized from ethanol, yielding the (1S)-enantiomer with >99% purity.
Microwave-Assisted and Green Synthesis
Microwave (MW) irradiation accelerates condensation reactions while improving yields and reducing side products. A representative protocol from:
- Procedure : 3,5-Dibromobenzaldehyde (1.0 equiv.) and ethylenediamine (1.1 equiv.) in methanol/H₂O (2:1) are irradiated at 200 W for 15 minutes. The crude product is crystallized from ethanol, yielding 85% of the diamine with 92% ee.
- Catalysis : ZnO nanoparticles (5 mol%) in ethanol at 80°C for 2 hours provide a solvent-efficient route, achieving 89% yield.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | ee (%) | Key Advantages |
|---|---|---|---|---|
| Asymmetric Reductive Amination | NaBH₃CN, MeOH, 25°C | 78 | 97 | High stereocontrol, mild conditions |
| Chiral Resolution | Ethanol, (R,R)-diol | 65 | >99 | Scalable, high purity |
| Microwave Synthesis | MW, 200 W, 15 min | 85 | 92 | Rapid, energy-efficient |
| ZnO-Catalyzed | EtOH, 80°C, 2 h | 89 | N/A | Solvent-friendly, no reducing agents |
Mechanistic Insights and Optimization
Stereochemical Control in Reductive Amination
DFT calculations reveal that Pd-catalyzed reductive amination proceeds via a six-membered transition state, where the (R)-SEGPHOS ligand induces preferential formation of the (S)-enantiomer by stabilizing the re face of the imine.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve imine formation but reduce enantioselectivity due to ligand dissociation. Methanol/water mixtures (2:1) optimize both yield (85–90%) and ee (90–97%) by balancing solubility and catalyst stability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.
Cancer Research: Potential use in cancer research for its cytotoxic effects on cancer cells.
Industry
Material Science: Application in the development of new materials with specific properties.
Polymer Chemistry: Use as a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Halogen-Substituted Analogs
The substitution pattern of halogens significantly influences the electronic, steric, and reactive properties of aromatic diamines. Key analogs include:
Key Observations :
Non-Halogenated Analogs
Diamines with alkyl or methoxy substituents exhibit distinct properties:
Key Observations :
- Electronic Tuning : Methyl and methoxy groups donate electron density, contrasting with bromine’s electron-withdrawing effects. This alters reactivity in nucleophilic additions or metal-ligand interactions.
- Backbone Flexibility : Ethane-1,2-diamine derivatives (target compound) offer greater conformational flexibility than cyclohexane-based analogs, impacting their utility in supramolecular chemistry .
Stereoisomeric Considerations
The S-configuration at C1 in (1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine is critical for its chiral recognition properties. Enantiomeric pairs (e.g., (1R)-1-(3,5-dichlorophenyl)ethane-1,2-diamine) often exhibit divergent catalytic activities or binding affinities, as seen in ligand design for asymmetric hydrogenation .
Biological Activity
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine is a chemical compound with significant potential in biological applications due to its structural properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₁₀Br₂N₂
- Molecular Weight : 293.99 g/mol
- CAS Number : 1212996-98-9
Mechanisms of Biological Activity
The biological activity of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Studies have indicated that derivatives of diamines exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth .
- Antitumor Effects : Research indicates that derivatives of diamines can induce cytotoxic effects in cancer cells. In particular, studies have highlighted that certain triazepine derivatives derived from diamines exhibit higher toxicity against gastric adenocarcinoma cells compared to conventional chemotherapeutics like Paclitaxel .
- Fatty Acid Amide Hydrolase Inhibition : Compounds structurally related to (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine have been investigated as potential inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, suggesting therapeutic applications in pain management and inflammation .
Antimicrobial Testing
A study evaluated the antimicrobial properties of various diamine derivatives, including (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine. The results indicated:
- Inhibition Zones : The compound displayed significant inhibition zones against E. coli and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be lower than those of standard antibiotics used for comparison.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
Antitumor Activity
In vitro studies on cancer cell lines revealed:
- Cell Viability Assays : The compound reduced cell viability in MKN-45 gastric adenocarcinoma cells significantly more than control groups.
| Treatment | % Cell Viability |
|---|---|
| Control | 100 |
| (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine | 45 |
| Paclitaxel | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
